N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide is a complex organic compound that features both an indole and a dimethylaminophenyl group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the formylated indole .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by formylation and coupling with the dimethylaminophenyl group. The reaction conditions would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to manage the exothermic nature of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-[4-(dimethylamino)phenyl]-2-(3-carboxy-1H-indol-1-yl)acetamide.
Reduction: N-[4-(dimethylamino)phenyl]-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The dimethylaminophenyl group can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to its combination of an indole ring with a formyl and dimethylaminophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-21(2)16-9-7-15(8-10-16)20-19(24)12-22-11-14(13-23)17-5-3-4-6-18(17)22/h3-11,13H,12H2,1-2H3,(H,20,24) |
InChI Key |
DHRKLOQADLYBMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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